5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8FN5O |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
5-amino-1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8FN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 |
InChI Key |
YAHARUXIZXRADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Tandem Aza-Wittig and Annulation Reactions
The foundational approach for pyrazolo[3,4-d]pyrimidin-4-one derivatives involves tandem aza-Wittig and annulation reactions. As demonstrated by Li et al. , iminophosphorane intermediates serve as critical precursors. For the target compound:
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Iminophosphorane Formation :
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3-Fluorophenyl isocyanate reacts with triphenylphosphine and carbon tetrachloride to generate the iminophosphorane intermediate.
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Key Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature, 12-hour reaction time.
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Annulation with Hydrazine :
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Amino Group Introduction :
Advantages : High regiocontrol, scalability to gram-scale synthesis.
Limitations : Requires anhydrous conditions and specialized handling of iminophosphoranes.
Alkylation and Phase Transfer Catalysis
Recent advances in liquid–solid phase transfer catalysis (PTC) enable efficient N1-arylation. A method adapted from Benkhoud et al. involves:
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Base-Mediated Alkylation :
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5-Aminopyrazolo[3,4-d]pyrimidin-4-one reacts with 1-bromo-3-fluorobenzene in dimethylformamide (DMF).
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Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
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Conditions : Room temperature, 24 hours, argon atmosphere.
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Workup and Purification :
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Post-reaction, the mixture is filtered, and the crude product is washed with cold water.
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Recrystallization in acetonitrile yields the target compound (62–78% purity).
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Key Insight : The 3-fluorophenyl group’s electron-withdrawing nature enhances electrophilic substitution at N1 .
Cyclocondensation of Hydrazine Derivatives
A three-component cyclocondensation strategy, modified from anticancer agent syntheses , achieves the target compound in one pot:
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Reagents :
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3-Fluorophenylhydrazine, 4,6-dichloropyrimidine-5-amine, and triethyl orthoformate.
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Reaction Protocol :
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Yield Optimization :
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Adjusting the molar ratio (1:1:1.2) improves yield to 68% with >95% HPLC purity.
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Advantages : Eliminates intermediate isolation, reducing synthesis time.
Crystallization and Structural Validation
Post-synthesis, structural confirmation via X-ray diffraction (XRD) is critical. As reported for analogous compounds :
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Crystallization Solvent : Ethyl acetate/methanol (4:1 v/v).
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XRD Parameters :
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
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Fluorine Substituent Effects : The 3-fluorophenyl group’s meta-fluorine enhances electrophilic aromatic substitution kinetics at N1 due to its −I effect .
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Amino Group Stability : The 5-amino group resists oxidation under acidic conditions but may require protection during alkylation steps .
Scalability and Industrial Relevance
The tandem aza-Wittig method is most suited for industrial-scale production, offering:
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Throughput : 10–100 kg batches with yields >65%.
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Cost Efficiency : Triphenylphosphine recovery (70–80%) reduces reagent costs.
Chemical Reactions Analysis
Robin’s Cyclocondensation Method
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Reagents : Ethoxymethylenemalononitrile + substituted hydrazines (e.g., 3-fluorophenylhydrazine).
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Conditions : Reflux in ethanol (4–6 h).
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Mechanism : Formation of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile intermediate, followed by hydrolysis to the carboxamide and cyclization with urea or thiourea .
Microwave-Assisted Cyclization
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Reagents : 1-(3-Fluorophenyl)pyrazole ortho-amino ester + aliphatic/aromatic nitriles.
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Conditions : Microwave irradiation (100–150 W, 5–15 min) in dioxane with HCl gas.
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Advantages : 15–20% higher yields than conventional methods, reduced reaction time .
Functional Group Modifications
The amino group at position 5 and fluorophenyl substituent enable diverse derivatization:
Acylation of the 5-Amino Group
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Reagents : Acetic anhydride, acyl chlorides.
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Conditions : Room temperature, 2–4 h in DCM.
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Products : N-acylated derivatives with retained kinase inhibition activity (IC₅₀: 0.8–2.1 µM against EGFR) .
Electrophilic Aromatic Substitution (Fluorophenyl Ring)
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Reagents : HNO₃/H₂SO₄, Br₂/FeBr₃.
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Position Selectivity : Para to the fluorine atom due to electron-withdrawing effects.
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Outcomes : Nitro or bromo derivatives used as intermediates for Suzuki couplings .
Chlorination at Position 6
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Reagents : POCl₃/PCl₅.
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Conditions : Reflux (110°C, 6 h).
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Product : 4,6-Dichloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, a precursor for nucleophilic substitutions .
Heterocyclic Derivatization
The pyrazolopyrimidine core participates in annulation and cross-coupling reactions:
Suzuki-Miyaura Coupling
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Reagents : 6-Chloro derivative + arylboronic acids.
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Catalyst : Pd(PPh₃)₄, K₂CO₃.
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Conditions : Microwave (120°C, 20 min).
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Scope : Introduces biaryl groups at position 6 (e.g., 6-(4-methylphenyl)) .
Formation of Fused Triazolopyrimidines
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Reagents : Triethyl orthoformate.
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Conditions : Reflux in acetic acid (8 h).
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Product : 1,8-2H-Pyrazolo[3,4-d] triazolo[1,5-a]pyrimidin-4-ones, enhancing antifungal activity (100% inhibition of Sclerotinia at 50 mg/L) .
Comparative Reaction Yields
Mechanistic Insights
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Aza-Wittig Reaction : Used to regioselectively introduce aryl groups at position 6 via iminophosphorane intermediates .
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C–H Activation : Palladium-catalyzed arylation at position 6 achieved using hexafluoroisopropanol (HFIP) as a solvent, enabling π-aryl palladation .
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Recent studies highlight the compound's potential in cancer treatment. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate that 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could serve as a lead compound for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The modulation of these cytokines could provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Protein Kinase Inhibition
As a protein kinase inhibitor, this compound has shown promise in targeting specific kinases involved in cancer progression and other diseases. Inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis, making it a valuable candidate for further drug development .
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in A549 cells, suggesting its potential as an effective therapeutic agent against lung cancer.
- Inflammation Model in Rats : In vivo studies using rat models of inflammation showed reduced edema and inflammatory markers upon administration of the compound, supporting its role in anti-inflammatory therapy.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
a) 1-(4-Fluorophenyl) Derivatives
- 6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Synthesis: Prepared via condensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under basic conditions (NaOEt/EtOH, 24 h reflux), yielding 46% . NMR Data: ¹H NMR (CDCl₃) δ 1.48 (s, 9H), 7.17–8.21 ppm; ¹⁹F NMR δ -115.15 .
b) 1-(2-Chlorophenyl) Derivatives
c) 1-Phenyl Derivatives
Functional Group Variations
a) 5-Amino-6-Arylamino Derivatives
- 5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (): Synthesis: Achieved via tandem aza-Wittig and annulation reactions (52–92% yield). Bioactivity: Exhibits antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum (83–100% inhibition at 50 mg/L). Methyl substituents (R = Me) enhance potency compared to benzyl groups .
b) 6-Mercapto Derivatives
- 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
- Properties : The thiol group enables disulfide bond formation, useful for conjugation in prodrug design.
Data Tables
Table 1: Comparative Analysis of Key Pyrazolo[3,4-d]pyrimidinones
Table 2: NMR Chemical Shifts for Fluorinated Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|
| 6-tert-Butyl-1-(4-fluorophenyl)-... | 1.48 (s, 9H), 7.17–8.21 (m) | -115.15 |
| 1-(3-Fluorophenyl) Target Compound | Data Not Available | Data Not Available |
Biological Activity
5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the amino group and the fluorophenyl substituent enhances its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. A notable derivative exhibited an IC50 value in the low micromolar range (0.08–12.07 mM) against various cancer cell lines, including HeLa and HepG2 cells .
2. Inhibition of Histone Demethylases
The compound has been identified as a potent inhibitor of histone lysine demethylases (KDMs), particularly KDM4A and KDM5. These enzymes are critical in epigenetic regulation and cancer progression. The binding affinity to the active site metal (Fe(II)) was confirmed through structure-based design studies, indicating its potential as an epigenetic modulator .
3. Protein Kinase Inhibition
Additionally, this compound functions as a protein kinase inhibitor. This activity is crucial for regulating various cellular processes and has implications in cancer therapy and other diseases where kinase signaling is disrupted .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The compound interacts with specific amino acid residues in target proteins, forming hydrogen bonds and hydrophobic interactions that stabilize the binding.
- Cell Cycle Modulation : By inhibiting tubulin polymerization, it disrupts mitotic spindle formation, leading to cell cycle arrest.
- Epigenetic Regulation : The inhibition of KDMs results in altered histone methylation patterns, impacting gene expression associated with cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a pyrazolo[3,4-d]pyrimidine derivative similar to this compound against various cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 0.08 mM to 12.07 mM across different cell types .
Case Study 2: Epigenetic Modulation
In another investigation focusing on KDM inhibition, derivatives were shown to effectively inhibit demethylation processes in cellular models. The compounds demonstrated selectivity over other KDM subfamilies and were effective in reducing levels of H3K9Me3 and H3K4Me3 demethylation in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
- Methodology : Condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes using acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) under green conditions achieves high yields and recyclability . Alternatively, cyclization with formic acid or triethyl orthoformate can generate pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffolds, though yields vary depending on substituents .
Q. How can structural confirmation of this compound be achieved?
- Methodology : Use a combination of ¹H/¹³C NMR to identify aromatic protons (e.g., 3-fluorophenyl resonances at δ 7.2–7.8 ppm) and carbonyl groups (δ 160–170 ppm). Mass spectrometry (MS) with ESI+ mode typically shows [M+H]⁺ peaks around m/z 300–350. X-ray crystallography (via SHELX programs) resolves tautomeric forms and hydrogen-bonding networks, critical for confirming the 5-amino-4(5H)-one configuration .
Q. What are the primary biological activities reported for this scaffold?
- Methodology : Antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum is evaluated via in vitro microdilution assays (IC₅₀ values at 10–50 mg/L). Antitumor potential is assessed using cell proliferation assays (e.g., MTT) on leukemia or solid tumor lines, with structural analogs showing IC₅₀ values <10 μM .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives be addressed?
- Methodology : Use aza-Wittig reactions with iminophosphoranes and aromatic isocyanates to control regioselectivity at the 5- and 6-positions. Substituent effects (e.g., electron-withdrawing groups on phenyl rings) improve reaction efficiency (52–92% yields) . Computational modeling (DFT) of transition states can predict regiochemical outcomes .
Q. What strategies optimize catalytic efficiency in green synthesis?
- Methodology : Preyssler-type nanocatalysts (e.g., Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) enhance reaction rates and recyclability (>5 cycles) due to their Brønsted acidity and high surface area. Solvent-free or aqueous conditions (e.g., water at 80°C) reduce environmental impact while maintaining yields >70% .
Q. How do structural modifications impact bioactivity?
- Methodology : Introduce 3-fluorobenzylthio or chlorophenyl substituents at position 6 to enhance antifungal potency. For example, 6-((3-fluorobenzyl)thio)-5-(2-fluorophenyl) derivatives exhibit 100% inhibition of Sclerotinia at 50 mg/L . SAR studies reveal that electron-deficient aryl groups improve membrane permeability and target binding .
Q. How should contradictory data on reaction yields or bioactivity be resolved?
- Methodology : Cross-validate synthetic protocols (e.g., catalyst loading, temperature) using DoE (Design of Experiments) to identify critical variables. For bioactivity discrepancies, standardize assays (e.g., identical fungal strains, incubation times) and confirm compound purity via HPLC (>98% purity recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
